molecular formula C13H14Cl2N2O2 B14765636 2-Chloro-1-(4-(4-chlorobenzoyl)piperazin-1-yl)ethanone

2-Chloro-1-(4-(4-chlorobenzoyl)piperazin-1-yl)ethanone

Cat. No.: B14765636
M. Wt: 301.16 g/mol
InChI Key: HGABWFUBCKZROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(4-(4-chlorobenzoyl)piperazin-1-yl)ethanone is a chemical compound that features a piperazine ring substituted with a 4-chlorobenzoyl group and a chloroethanone moiety

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-(4-chlorobenzoyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(4-chlorobenzoyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(4-(4-chlorobenzoyl)piperazin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and benzoyl groups on the piperazine ring enhances its potential for diverse chemical reactions and biological interactions .

Properties

Molecular Formula

C13H14Cl2N2O2

Molecular Weight

301.16 g/mol

IUPAC Name

2-chloro-1-[4-(4-chlorobenzoyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C13H14Cl2N2O2/c14-9-12(18)16-5-7-17(8-6-16)13(19)10-1-3-11(15)4-2-10/h1-4H,5-9H2

InChI Key

HGABWFUBCKZROV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.